2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt is a surfactant compound. Surfactants are amphiphilic molecules that contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure allows surfactants to reduce surface tension and improve the mixing of water with oils and other substances .
Vorbereitungsmethoden
The synthesis of 2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt typically involves the reaction of 2-propanol with isooctyl alcohol under acidic conditions to form the intermediate 1,3-bis(isooctyloxy)-2-propanol. This intermediate is then reacted with sulfuric acid to introduce the hydrogen sulfate group. Finally, the sodium salt is formed by neutralizing the hydrogen sulfate with sodium hydroxide .
Analyse Chemischer Reaktionen
2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to improve the solubility of reactants and products.
Biology: It is used in the solubilization of membrane proteins and the permeabilization of cell membranes.
Medicine: It is used in the formulation of pharmaceuticals to improve the bioavailability of active ingredients.
Industry: It is used in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt involves its ability to reduce surface tension and improve the mixing of water with oils and other substances. This is achieved through the amphiphilic nature of the molecule, which allows it to interact with both hydrophilic and hydrophobic substances. The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and other non-polar substances .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt include:
2-Propanol, 1,3-bis(octyloxy)-, hydrogen sulfate, sodium salt: This compound has a similar structure but with octyl groups instead of isooctyl groups.
2-Propanol, 1,3-bis(dodecyloxy)-, hydrogen sulfate, sodium salt: This compound has a similar structure but with dodecyl groups instead of isooctyl groups.
2-Propanol, 1,3-bis(hexadecyloxy)-, hydrogen sulfate, sodium salt: This compound has a similar structure but with hexadecyl groups instead of isooctyl groups.
These similar compounds share the same basic structure but differ in the length and branching of the hydrophobic tail, which can affect their surfactant properties and applications.
Eigenschaften
CAS-Nummer |
67989-72-4 |
---|---|
Molekularformel |
C19H39NaO6S |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
sodium;1,3-bis(6-methylheptoxy)propan-2-yl sulfate |
InChI |
InChI=1S/C19H40O6S.Na/c1-17(2)11-7-5-9-13-23-15-19(25-26(20,21)22)16-24-14-10-6-8-12-18(3)4;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
KBDHWKSNDTVDGP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCOCC(COCCCCCC(C)C)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.